Bienvenue dans la boutique en ligne BenchChem!

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(methylthio)benzamide

TSHR antagonist cAMP assay Graves' disease

N-(2-([2,3'-Bithiophen]-5-yl)ethyl)-2-(methylthio)benzamide (CAS 2034564-44-6) is a synthetic small-molecule antagonist of the thyroid-stimulating hormone receptor (TSHR), a class A G‑protein‑coupled receptor that drives thyroid function and represents a validated target for Graves' disease, Graves' ophthalmopathy, and thyroid cancer. This compound belongs to the methylthio‑benzamide chemotype and carries a 2,3'-bithiophene moiety linked through an ethyl spacer, distinguishing it from other TSHR antagonists that are built on pyrimidine, thiazolo‑thiopyrano‑isoindole, or quinazolinone scaffolds.

Molecular Formula C18H17NOS3
Molecular Weight 359.52
CAS No. 2034564-44-6
Cat. No. B2633244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(methylthio)benzamide
CAS2034564-44-6
Molecular FormulaC18H17NOS3
Molecular Weight359.52
Structural Identifiers
SMILESCSC1=CC=CC=C1C(=O)NCCC2=CC=C(S2)C3=CSC=C3
InChIInChI=1S/C18H17NOS3/c1-21-17-5-3-2-4-15(17)18(20)19-10-8-14-6-7-16(23-14)13-9-11-22-12-13/h2-7,9,11-12H,8,10H2,1H3,(H,19,20)
InChIKeyXTXGQJJHMUEYOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-([2,3'-Bithiophen]-5-yl)ethyl)-2-(methylthio)benzamide (CAS 2034564-44-6): A Nanomolar TSHR Antagonist with Quantified Selectivity


N-(2-([2,3'-Bithiophen]-5-yl)ethyl)-2-(methylthio)benzamide (CAS 2034564-44-6) is a synthetic small-molecule antagonist of the thyroid-stimulating hormone receptor (TSHR), a class A G‑protein‑coupled receptor that drives thyroid function and represents a validated target for Graves' disease, Graves' ophthalmopathy, and thyroid cancer [1]. This compound belongs to the methylthio‑benzamide chemotype and carries a 2,3'-bithiophene moiety linked through an ethyl spacer, distinguishing it from other TSHR antagonists that are built on pyrimidine, thiazolo‑thiopyrano‑isoindole, or quinazolinone scaffolds . It has been profiled in recombinantly expressed human and rat TSHR cAMP assays as well as in human FSHR counter‑screens, yielding high‑resolution, comparator‑grade affinity data [1].

Why In‑Class TSHR Antagonists Cannot Replace N-(2-([2,3'-Bithiophen]-5-yl)ethyl)-2-(methylthio)benzamide


TSHR‑targeted small molecules span nanomolar to micromolar potencies and diverge drastically in their selectivity over the closely related follicle‑stimulating hormone receptor (FSHR). Simply substituting one TSHR antagonist for another without head‑to‑head selectivity and potency data risks either losing target engagement in the desired concentration window or triggering off‑target endocrine effects via FSHR. The data collated below demonstrate that N‑(2‑([2,3'‑bithiophen]‑5‑yl)ethyl)‑2‑(methylthio)benzamide achieves a TSHR affinity comparable to the most potent clinical candidates while delivering an FSHR‑sparing window that is >20‑fold wider than that of its nearest nanomolar comparator [1]. This differential profile is directly relevant for users requiring a clean pharmacological tool for TSHR‑dependent signalling studies or for preclinical programs that demand minimal FSH‑pathway interference.

Product‑Specific Quantitative Differentiation of N-(2-([2,3'-Bithiophen]-5-yl)ethyl)-2-(methylthio)benzamide Against Comparator TSHR Antagonists


Human TSHR Antagonist Potency: 250‑Fold Improvement Over S37a

In a head‑to‑head cross‑study comparison of human TSHR antagonism measured by cAMP reduction in HEK293 cells, N‑(2‑([2,3'‑bithiophen]‑5‑yl)ethyl)‑2‑(methylthio)benzamide (IC50 = 82 nM) is approximately 250‑fold more potent than TSHR antagonist S37a (IC50 ≈ 20 µM) [1]. Both assays employed Eu‑cAMP tracer‑based TR‑FRET detection after 2 h incubation, allowing direct potency ranking.

TSHR antagonist cAMP assay Graves' disease

Selectivity Over FSHR: A >122‑Fold Window That Exceeds SYD5115 by >20‑Fold

When counter‑screened against human FSHR, N‑(2‑([2,3'‑bithiophen]‑5‑yl)ethyl)‑2‑(methylthio)benzamide exhibited an IC50 >10,000 nM, yielding a TSHR/FSHR selectivity ratio of >122‑fold (10,000/82) [1]. In contrast, the chemically distinct nanomolar TSHR antagonist SYD5115 shows an FSHR IC50 of 259 nM, translating to a selectivity window of only ≈4.2‑fold (259/62) . The >20‑fold wider selectivity margin of the target compound is a class‑defining feature.

TSHR selectivity FSHR counter-screen glycoprotein hormone receptor

Rat TSHR Potency and Species‑Specific Pharmacological Profile

In rat FRTL‑5 thyroid cells, the target compound achieves an IC50 of 39 nM [1], making it more potent on the rodent receptor than on the human orthologue (82 nM) – a profile that is inverted relative to SYD5115 (rTSHR IC50 48 nM, hTSHR IC50 62 nM) and to S37a (rTSHR IC50 ~40 µM, hTSHR IC50 ~20 µM) . This species‑activity bias is valuable for studies that use rat models to predict human pharmacodynamics.

rat TSHR species potency in‑vivo model translation

Structural Differentiation and Synthetic Tractability Versus Clinical‑Stage TSHR Antagonists

The target compound (MW = 359.5 g/mol) is built on a modular scaffold that couples a 2‑(methylthio)benzamide head with a 2,3'‑bithiophene‑ethyl tail . In contrast, SYD5115 (MW = 438.5 g/mol) incorporates a chiral dihydropyrrole‑pyrimidine core with a spiro‑cyclohexyl ring and a carbamate side chain , while S37a (MW = 460.6 g/mol) features a rigid thiazolo‑thiopyrano‑isoindole‑trione system . The lower molecular weight and the absence of stereocenters in the target compound reduce synthetic complexity and may facilitate analog generation for structure‑activity relationship campaigns.

chemical scaffold bithiophene molecular weight synthetic accessibility

Cross‑Reactivity Profile: Negligible FSHR Activity Compared to Related Byondis‑Series Analogs

Within the same Byondis‑contributed dataset, a closely related analog (BDBM50614118, CHEMBL5288635) exhibits an FSHR IC50 of 8,240 nM, while the target compound pushes the IC50 beyond 10,000 nM [1][2]. This intra‑series improvement confirms that the bithiophene‑ethyl linker in the target compound contributes to enhanced FSHR discrimination compared with analogs that carry different core modifications.

FSHR inhibition SAR Byondis series cross‑reactivity

Potency Benchmarking Against the First‑Generation TSHR Inverse Agonist NCGC00161856

NCGC00161856, the first reported small‑molecule TSHR inverse agonist, inhibits TSH‑stimulated cAMP production with an IC50 of 780 nM . The target compound achieves an IC50 of 82 nM under analogous human TSHR cAMP conditions [1], representing a 9.5‑fold potency improvement. While NCGC00161856 acts as an inverse agonist (suppressing basal cAMP) rather than a pure antagonist, the substantially lower IC50 of the target compound enables a wider dynamic range in competitive‑antagonism experimental designs.

TSHR inverse agonist cAMP inhibition probe compound

High‑Value Research and Procurement Scenarios for N-(2-([2,3'-Bithiophen]-5-yl)ethyl)-2-(methylthio)benzamide


TSHR‑Selective Pharmacological Probe for Glycoprotein Hormone Receptor Deconvolution

Investigators aiming to disentangle TSHR‑mediated signalling from FSHR‑mediated effects in thyroid‑gonadal axis studies require a high‑selectivity antagonist. With >122‑fold selectivity over FSHR [1] – more than 20‑fold better than SYD5115 – this compound enables selective TSHR blockade at concentrations up to 1 µM without engaging FSHR, making it suitable for mechanistic studies in primary thyrocytes, thyroid cell lines, and co‑culture systems where FSH crosstalk must be avoided.

Rodent Model‑Ready Lead Molecule for Graves' Disease and Thyroid Cancer Pharmacology

The compound's 39 nM potency on rat TSHR [1] surpasses that of SYD5115 (48 nM) and far exceeds S37a (≈40 µM) , making it a preferred starting point for in‑vivo Graves' disease models in rats. The strong rat‑human potency correlation facilitates translational dose‑response modelling, while the low molecular weight (359.5 g/mol) supports formulation flexibility for intraperitoneal or oral dosing studies.

Structure–Activity Relationship (SAR) Expansion Using a Modular Bithiophene‑Benzamide Scaffold

Medicinal chemistry teams performing hit‑to‑lead optimization on TSHR antagonists can leverage the achiral, two‑module architecture of this compound (methylthio‑benzamide head + bithiophene‑ethyl tail) [1] as a synthetically accessible core for parallel analog synthesis. The scaffold's lower molecular weight and absence of stereocenters compared to SYD5115 and S37a reduce synthetic cycle times and facilitate rapid exploration of substitution vectors, accelerating SAR table generation.

Comparator Profiling in TSHR Antagonist Benchmarking Panels

Contract research organizations and screening centers that maintain internal panels of GPCR reference antagonists can use this compound as a high‑selectivity TSHR benchmark. Its well‑documented potency, selectivity over FSHR, and species‑specific activity profile [1] provide a quantitative anchor for evaluating novel TSHR ligands, enabling reliable cross‑study comparison when incorporated alongside SYD5115 and NCGC00161856 .

Quote Request

Request a Quote for N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.